molecular formula C11H9NO4S B1334901 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 459421-21-7

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid

Cat. No.: B1334901
CAS No.: 459421-21-7
M. Wt: 251.26 g/mol
InChI Key: DGTHQWTWIDOTRD-UHFFFAOYSA-N
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Description

The compound 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic acid (IUPAC name) is a benzoic acid derivative featuring a pyrrolidine-2,5-dione moiety substituted with a phenyl group at the 1-position and a thioether linkage at the 3-position. Its molecular formula is C₁₇H₁₃NO₄S, with a molecular weight of 327.4 g/mol. Key identifiers include the InChIKey POYASDCQBXPHNL-UHFFFAOYSA-N and CAS number 300559-66-4 (for the phenyl-substituted variant). This compound is commercially available through suppliers such as Advanced Technology & Industrial Co., Ltd. .

Such derivatives are often explored in pharmaceutical and materials research due to their tunable electronic and steric properties.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTHQWTWIDOTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387817
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459421-21-7
Record name 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid typically involves the reaction of 2,5-dioxopyrrolidin-3-yl-thiol with benzoic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the thiol group of the pyrrolidinone derivative reacts with the carboxylic acid group of benzoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is a chemical compound characterized by its unique structural features, including a dioxopyrrolidine ring and a thioether linkage. This compound has garnered interest in various scientific research applications due to its potential biological activities and reactivity. Despite limited published studies specifically on this compound, its structural analogs suggest promising avenues for exploration.

Biological Research

Research indicates that compounds containing dioxopyrrolidine and thio groups exhibit notable biological activities. Potential applications include:

  • Antioxidant Activity : Compounds related to this class have demonstrated the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting that this compound may also possess antimicrobial properties.
  • Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes has been explored, highlighting its potential as an anti-inflammatory agent.

Chemical Synthesis

This compound can serve as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows it to be utilized in the development of advanced materials such as polymers and coatings due to its reactive functional groups.

Pharmaceutical Development

Given its structural features, this compound can be investigated for its interactions with molecular targets such as enzymes and receptors. This includes:

  • Binding affinity studies using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Exploration of its role in modulating enzyme activity or receptor interactions which could lead to therapeutic developments.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of derivatives related to this compound using DPPH radical scavenging assays. Results indicated significant scavenging ability compared to standard antioxidants, suggesting potential applications in preventing oxidative damage.

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial activity of related compounds found significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating inflammatory diseases by modulating immune responses.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme’s active site residues . Additionally, the sulfur atom in the compound can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with five structurally related analogs, focusing on substituent effects, physicochemical properties, and commercial availability.

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Commercial Status References
2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic acid (Target) C₁₇H₁₃NO₄S 327.4 pKa: N/A; Density: N/A Available (Advanced Technology & Industrial Co., Ltd.)
2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid (2-CF₃) C₁₈H₁₂F₃NO₄S 395.35 MDL: MFCD01164848; CAS: 300559-66-4 Available
2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid (3-CF₃) C₁₈H₁₂F₃NO₄S 395.35 MDL: MFCD01183976; CAS: 301683-45-4 Available
2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid (Isopropyl) C₁₅H₁₇NO₄S 307.36 N/A Limited data
2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid (Ethyl) C₁₄H₁₅NO₄S 293.34 Discontinued (CymitQuimica) Discontinued
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (2-SCH₃) C₁₈H₁₅NO₄S₂ 373.45 pKa: 3.39; Density: 1.48 g/cm³; BP: 644.9°C Available

Substituent Effects on Properties

Electronic Effects
  • Trifluoromethyl (CF₃) Substitution (Compounds 1 & 2): The CF₃ group is strongly electron-withdrawing, which may enhance the acidity of the benzoic acid moiety compared to the parent phenyl analog. The ortho-CF₃ (2-CF₃) and meta-CF₃ (3-CF₃) isomers exhibit identical molecular weights but differ in steric and electronic environments.
  • Methylthio (SCH₃) Substitution (Compound 5):
    The methylthio group introduces sulfur, which can participate in hydrogen bonding and redox reactions. Its pKa of 3.39 (predicted) is lower than typical benzoic acids (~4.2), suggesting enhanced acidity due to electron-withdrawing effects from the adjacent sulfur atom .

Steric Effects
  • Isopropyl vs. Ethyl Substitution (Compounds 3 & 4):
    The bulky isopropyl group in Compound 3 may hinder molecular packing, reducing crystallinity compared to the smaller ethyl group in Compound 4. This could influence bioavailability in drug design contexts .
Thermal Stability
  • The 2-SCH₃ derivative (Compound 5) has a predicted boiling point of 644.9°C , significantly higher than typical benzoic acid derivatives, likely due to increased molecular weight and sulfur-mediated intermolecular interactions .

Biological Activity

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a benzoic acid moiety linked to a thioether group containing a pyrrolidine ring, which may contribute to its reactivity and biological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H9NO4S
  • Molecular Weight : 239.26 g/mol
  • CAS Number : 459421-21-7

The compound's structure includes:

  • A benzoic acid core, which is known for its role in various biological activities.
  • A thioether linkage that may enhance its pharmacological properties.
  • A pyrrolidine ring , which is often involved in interactions with biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer cell survival pathways. This is particularly relevant in targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers .
  • Receptor Binding : The compound's ability to bind to receptors involved in cell signaling pathways could modulate cellular responses. Its structural similarity to other known inhibitors suggests potential interactions with key proteins involved in apoptosis and cell proliferation .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7)
  • Non-Small Cell Lung Cancer (NCI-H460)
  • CNS Cancer (SF-268)

In vitro assays have shown that the compound can induce cell death through apoptosis by targeting the aforementioned anti-apoptotic proteins .

Study Overview

A recent study investigated the binding affinity and selectivity of this compound against Mcl-1 and Bfl-1 proteins. The findings indicated that the compound binds with high affinity (K_i values around 100 nM), demonstrating a selective profile over other anti-apoptotic proteins like Bcl-2 and Bcl-xL . This selectivity is crucial for developing more effective cancer therapies that minimize side effects.

Table of Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via Mcl-1 inhibition
NCI-H46012Targeting Bfl-1 for enhanced cell death
SF-26810Modulation of survival pathways

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